molecular formula C7H10N4 B12877196 2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine

2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine

Cat. No.: B12877196
M. Wt: 150.18 g/mol
InChI Key: DEJZEZXCUUUSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine is a compound that features a unique structure combining an imidazolidine ring with a pyrrole ring. This compound is part of the broader class of N-heterocyclic carbenes (NHCs), which are known for their strong σ-donating but poor π-accepting abilities. These properties make NHCs excellent ligands in coordination chemistry, particularly in the formation of stable metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine typically involves the reaction of imidazolidine derivatives with pyrrole derivatives under specific conditions. One common method includes the use of anhydrous dimethylformamide (DMF) as a solvent at elevated temperatures (around 80°C) for extended periods (up to 16 hours). The target compound is often obtained as a white solid with yields ranging from 69% to 80% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of halides and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions typically result in the formation of substituted imidazolidine or pyrrole derivatives .

Mechanism of Action

The mechanism by which 2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine exerts its effects involves its strong σ-donating ability, which allows it to form stable complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating reactions that would otherwise be less efficient or not possible. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers to enhance their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine is unique due to its combination of the imidazolidine and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in coordination chemistry, offering advantages over other NHCs and pyrrole-based compounds in terms of stability and reactivity .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrrol-2-amine

InChI

InChI=1S/C7H10N4/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,11H,3-4,8H2,(H,9,10)

InChI Key

DEJZEZXCUUUSQY-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.